2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
Description
2-Methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a piperidine-1-carbonyl moiety at position 2. The piperidine ring is further functionalized with a pyridin-4-yloxy group at position 3.
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-16(3-2-8-19-13)17(21)20-11-6-15(7-12-20)22-14-4-9-18-10-5-14/h2-5,8-10,15H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMYSTQQUSALTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. These compounds often act through mechanisms such as cyclin-dependent kinase inhibition, which is crucial for cell cycle regulation .
Neurological Disorders
The piperidine and pyridine components of this compound suggest potential applications in treating neurological disorders. Compounds containing these moieties have been studied for their effects on neurotransmitter systems, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Antimicrobial Properties
The structural characteristics of this compound may confer antimicrobial activity. Similar derivatives have been evaluated for their efficacy against various bacterial strains, showing promise as new antibiotics or adjuvants to existing treatments .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Pyridine-Piperidine Hybrids
Compounds such as 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine derivatives () share structural motifs with the target molecule. These derivatives feature pyridine cores linked to substituted piperidine or hexahydroquinoline systems. Key differences include:
Non-Catechol Dopamine D1 Receptor Agonists
Compounds like Cmpd 19 (6-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) and Cmpd 7 () exhibit structural parallels through fused heterocyclic systems and aromatic substitutions. While these lack the piperidine-carbonyl group, their pyridine/aryloxy motifs suggest shared strategies for CNS-targeted design .
Physicochemical Properties
Comparative data for key parameters are summarized below:
Antimicrobial Activity
Pyridine-piperidine hybrids in and exhibit moderate to strong antimicrobial effects. For example:
- Q12 (C31H29ClN4O2): 76% yield, MIC = 25 µg/mL against Staphylococcus aureus .
- Nitro-substituted derivatives : Enhanced activity due to electron-withdrawing groups .
The target compound’s pyridin-4-yloxy group may similarly influence microbial membrane penetration, though direct data are lacking.
CNS Activity
Non-catechol agonists like Cmpd 19 show dopamine D1 receptor bias, suggesting the target compound’s piperidine-pyridine framework could be optimized for CNS penetration and receptor engagement .
Biological Activity
2-Methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine core substituted with both a piperidine and a pyridin-4-yloxy group, which may influence its interaction with biological targets. The presence of multiple functional groups suggests potential for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound may also exhibit activity as a modulator of neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays on human breast cancer cell lines showed IC50 values ranging from 10 µM to 50 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents . The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been tested against various bacterial strains, demonstrating notable antimicrobial activity. In one study, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Anti-inflammatory Effects
In models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Cell Lines : A study involving MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Antimicrobial Efficacy : In a controlled experiment assessing the antibacterial efficacy against Staphylococcus aureus and E. coli, the compound demonstrated minimum inhibitory concentrations (MIC) as low as 15 µg/mL, outperforming several existing antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyridine rings can significantly alter the biological activity of the compound. For example:
- Substituting different groups on the piperidine ring enhanced anticancer potency.
- Alterations in the pyridinyl moiety affected receptor binding affinity.
These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
